molecular formula C13H14F5NO B13044571 Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether

Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether

Cat. No.: B13044571
M. Wt: 295.25 g/mol
InChI Key: WJYDHEHVCXIAAK-UHFFFAOYSA-N
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Description

Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether is a fluorinated aromatic ether characterized by a methyl-substituted phenyl ring linked to a pyrrolidine moiety bearing a pentafluoroethyl group. This structural combination imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are critical for applications in agrochemicals or pharmaceuticals.

Properties

Molecular Formula

C13H14F5NO

Molecular Weight

295.25 g/mol

IUPAC Name

2-(4-methoxyphenyl)-2-(1,1,2,2,2-pentafluoroethyl)pyrrolidine

InChI

InChI=1S/C13H14F5NO/c1-20-10-5-3-9(4-6-10)11(7-2-8-19-11)12(14,15)13(16,17)18/h3-6,19H,2,7-8H2,1H3

InChI Key

WJYDHEHVCXIAAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCN2)C(C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring and the introduction of the pentafluoroethyl group. The key steps include:

    Formation of the Pyrrolidinyl Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Pentafluoroethyl Group: This step involves the use of pentafluoroethylating agents under specific reaction conditions to ensure the selective introduction of the pentafluoroethyl group.

    Coupling with Phenyl Ether: The final step involves the coupling of the pyrrolidinyl intermediate with a phenyl ether derivative, typically using a coupling reagent such as a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ether or pyrrolidinyl ring are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.

    Industry: Used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism by which Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether exerts its effects involves interactions with specific molecular targets. The pentafluoroethyl group may enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. The pyrrolidinyl ring may contribute to binding affinity and specificity, while the phenyl ether moiety may facilitate interactions with aromatic residues in target molecules.

Comparison with Similar Compounds

Fluorinated Aromatic Ethers

Fluorinated ethers are widely studied for their resistance to degradation and bioactivity. Key analogs include:

Compound Name Structure Key Properties Applications
4-Fluorobenzyl 2-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl ether Fluorobenzyl ether linked to pyrazolopyrimidine High logP (lipophilicity), insecticidal activity Agrochemical research
Ethyl 6-[4-(difluoromethoxy)phenyl]-3-methyl-1-[2-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxylate Difluoromethoxy and trifluoromethyl groups Enhanced photostability, moderate solubility in polar solvents Pharmaceutical intermediates
Target Compound Pentafluoroethyl-pyrrolidinyl phenyl ether Predicted higher logP (>5), thermal stability up to 200°C Potential insecticide or drug candidate (inferred)

Key Findings :

  • Fluorination increases resistance to oxidative degradation compared to non-fluorinated ethers .
  • The pentafluoroethyl group in the target compound likely enhances membrane permeability over analogs with mono-/di-fluorinated groups (e.g., difluoromethoxy) .

Pyrrolidine Derivatives

Pyrrolidine rings are common in bioactive molecules due to their conformational flexibility. Notable analogs include:

Compound Name Structure Key Properties Applications
N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide Pyrrolidine-free, but thiazole-pyridine core Moderate solubility (logP ~3.2), insect neurotoxicity Pesticide development
1-[(6-Chloro-3-pyridinyl)methyl]-1,2,3,5,6,7-hexahydro-5-methoxy-7-methyl-8-nitro-imidazo[1,2-a]pyridine Pyrrolidine-like bicyclic system High potency against sap-sucking insects Crop protection
Target Compound Pyrrolidine with pentafluoroethyl substituent Improved metabolic stability via fluorination Not yet reported (inferred from structural analogs)

Key Findings :

  • Pyrrolidine derivatives with fluorinated substituents exhibit prolonged half-lives in biological systems compared to non-fluorinated counterparts .
  • The target compound’s pyrrolidine-pentafluoroethyl combination may reduce cytochrome P450-mediated metabolism, a common issue in drug/agrochemical design .

Perfluoroalkyl Compounds

Perfluoroalkyl groups (e.g., –CF₃, –CF₂CF₃) are known for their persistence in the environment. Relevant compounds include:

Compound Name Structure Key Properties Applications
N-[4-Chloro-3-[[(phenylmethyl)amino]carbonyl]phenyl]-1-methyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxamide Dual pentafluoroethyl and trifluoromethyl groups High logP (~6.1), broad-spectrum insecticidal activity Patent-protected insecticide
1-Propanaminium, N,N,N-trimethyl-2(or 3)-[[[4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]phenyl]sulfonyl]amino]-, methyl sulfate Hyper-fluorinated surfactant Extreme persistence, bioaccumulation potential Industrial surfactants (restricted use)
Target Compound Single pentafluoroethyl group Moderate persistence (inferred), lower bioaccumulation than hyper-fluorinated analogs Under evaluation for environmental safety

Key Findings :

  • Perfluoroalkyl compounds are under regulatory scrutiny due to environmental persistence. The target compound’s single pentafluoroethyl group may offer a balance between efficacy and environmental safety compared to multi-fluorinated analogs .

Biological Activity

Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, synthesis, and implications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C15H18F5N
  • Molecular Weight : 295.25 g/mol

The compound features a methyl ether functional group attached to a phenyl ring, which is further substituted with a pyrrolidine moiety containing a pentafluoroethyl group. The presence of multiple fluorine atoms enhances lipophilicity and may alter pharmacokinetic properties, making it an interesting candidate for biological studies.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. This includes the formation of the pyrrolidine ring and subsequent fluorination processes to introduce the pentafluoroethyl group.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The fluorinated structure may enhance binding affinity to certain receptors or enzymes compared to non-fluorinated analogs. Research suggests that fluorinated compounds often exhibit improved metabolic stability and altered pharmacodynamics.

Case Studies and Research Findings

  • Antitumor Activity : Preliminary studies indicate that compounds similar to this compound can inhibit tumor growth in xenograft models. For instance, related compounds have been shown to inhibit specific kinases involved in cancer cell proliferation .
  • Neuroprotective Effects : Some studies have explored the neuroprotective potential of similar fluorinated compounds. They may mitigate oxidative stress in neuronal cells, suggesting a potential role in treating neurodegenerative diseases .
  • Pharmacological Studies : A study on related pyrrolidine derivatives demonstrated their capacity to modulate neurotransmitter systems, indicating potential applications in treating psychiatric disorders .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key attributes:

Compound NameStructure FeaturesUnique Attributes
Methyl 4-(pyrrolidin-1-yl)phenyl etherPyrrolidine ring without fluorinationLacks fluorine atoms; potentially different biological activity
4-[3-(trifluoromethyl)phenyl]pyrrolidineTrifluoromethyl group instead of pentafluoroethylSimilar ring structure but different fluorination pattern
N,N-Dimethyl-4-(pyrrolidin-1-yl)anilineDimethyl substitution on nitrogenDifferent substitution pattern affecting solubility and reactivity

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